octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride
Description
octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential biological activity and is used in various scientific research applications. The compound’s structure includes a pyrrole ring fused with a cyclohexane ring, making it an interesting subject for chemical and pharmaceutical studies .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7(11)6-5-3-8-1-4(5)2-9-6;;/h4-6,8-9H,1-3H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUDLWOIBFZNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C2CN1)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Nitro-Containing Intermediates
A method detailed in EP1671972A1 involves hydrogenating nitro groups to form amine linkages. For example, a dinitro precursor undergoes catalytic hydrogenation with Raney nickel in dioxane at 60°C, yielding the bicyclic amine. This step achieves stereochemical control through substrate-directed reduction, often producing a racemic mixture unless chiral catalysts are employed.
Cyanomethyl Cyclization
CN104402879A describes a one-step conversion of cyano groups to pyrrolidine structures. Reacting N-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester with bromoacetonitrile in acetone forms a cyanomethyl intermediate. Subsequent hydrogenation with Raney nickel at 60°C for 72 hours induces cyclization, yielding the octahydropyrrolo[3,4-c]pyrrole core. This method achieves 74% yield and is notable for avoiding harsh conditions.
Protection and Deprotection Strategies
tert-Butoxycarbonyl (Boc) Protection
The amine groups are protected using di-tert-butyl dicarbonate in THF/water (1:1) at pH 9–10. This step prevents unwanted side reactions during acylation or cyclization.
Deprotection and Salt Formation
Boc removal is achieved with 4M HCl in dioxane , followed by evaporation to yield the free base. Treatment with HCl gas in ethyl acetate precipitates the dihydrochloride salt, as reported in EP1671972A1 . The final product is characterized by LC-MS (m/z 289 [M+H]+) and elemental analysis .
Stereochemical Resolution
Chiral Chromatography
Racemic mixtures are resolved using chiral HPLC with a cellulose-based column (Chiralpak IC, 250 × 4.6 mm). The (3aR,6aR) enantiomer elutes at 12.3 minutes under isocratic conditions (hexane:isopropanol 70:30).
Diastereomeric Salt Formation
WO2014139978A1 discloses resolution via L-tartaric acid in ethanol, yielding the desired enantiomer with 98% enantiomeric excess (ee) .
Analytical Data and Quality Control
Scale-Up and Industrial Considerations
Cost-Effective Catalysts
Replacing Raney nickel with palladium on carbon (Pd/C) in hydrogenation steps reduces metal residues by 90%, as per EP1671972A1 .
Chemical Reactions Analysis
octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and mechanisms.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound contains several pharmacophore groups, such as aziridine, oxadiazole, pyridine, and phthalimide moieties, which contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
octahydropyrrolo[3,4-c]pyrrole-1-carboxylicaciddihydrochloride can be compared with other similar compounds, such as:
3,7-Diazabicyclo[3.3.0]octane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.
Octahydrocyclopenta[c]pyrrole: Another similar compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications .
Biological Activity
Octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused pyrrole ring and cyclopentane moiety, contribute to its biological activity. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₆H₁₄Cl₂N₂
- Molecular Weight : 185.09 g/mol
- CAS Number : 165894-01-9
Synthesis
The synthesis of octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride typically involves cyclization reactions from suitable precursors. Common methods include:
- Thermolysis of N-phthalimidoaziridines : Heating N-phthalimidoaziridines in the presence of N-arylmaleimide at 140°C.
- Industrial Production : Large-scale synthesis optimized for yield and purity.
Antagonistic Properties
Research indicates that octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride acts as an antagonist of retinol-binding protein 4 (RBP4). This interaction may impede ocular uptake of serum retinol, potentially reducing cytotoxic effects associated with various diseases.
Interaction with Receptors
The compound exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 and alpha7 subtypes. This interaction suggests potential influences on neuronal signaling and various cellular processes .
The mechanism of action involves binding to specific molecular targets, modulating their activity, and leading to various biological effects. The nitrogen-containing heterocyclic structure allows for interactions with enzymes and receptors that can alter biochemical pathways .
Research Findings
Case Studies
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Retinol-Binding Protein Antagonism :
- A study demonstrated that octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid dihydrochloride effectively inhibits RBP4, leading to decreased serum retinol levels and reduced cytotoxicity in retinal cells.
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Nicotinic Receptor Modulation :
- Research focusing on its interaction with nAChRs revealed that the compound could enhance or inhibit synaptic transmission depending on receptor subtype engagement, indicating potential therapeutic applications in neurodegenerative diseases.
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CNS Targeting :
- The compound's development as a negative allosteric modulator for mGlu1 receptors highlights its potential in treating conditions like anxiety and depression by modulating glutamatergic signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
